5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
This compound is a 1,2,4-triazole derivative featuring a 2,3-dihydro-1,4-benzodioxin substituent at the 5-position, a methyl group at the 4-position, and a thiol (-SH) group at the 3-position. Its molecular formula is C₁₁H₁₁N₃O₂S, with a molecular weight of 249.29 g/mol.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-14-10(12-13-11(14)17)9-6-15-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQYFFSCZDILKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The thiol group serves as a nucleophile, reacting with electrophilic agents such as alkyl/aryl halides or heterocyclic bromides.
Mechanistic Insight : The thiol’s nucleophilicity is critical for forming sulfur-linked hybrids, particularly with electron-deficient heterocycles like nitrothiazoles, which are pharmacologically relevant .
Condensation Reactions
The thiol group participates in condensation with aldehydes to form Schiff bases (azomethines).
Structural Impact : Substituents on the aldehyde influence electronic and steric properties, affecting binding to biological targets like bacterial enzymes .
Oxidative Coupling and Cyclization
Under oxidative conditions, the thiol group facilitates cyclization or dimerization.
Reactivity Note : Oxidative conditions favor tautomerization from thiol to thione, altering electronic properties for downstream applications .
Functional Group Interconversion
The thiol group can be oxidized or reduced to modify reactivity.
| Reaction Type | Reagent | Product | Outcome |
|---|---|---|---|
| Oxidation | H₂O₂/I₂ | Disulfide (-S-S-) | Enhances stability but reduces solubility . |
| Reduction | NaBH₄ | Not observed | Thiol remains intact under mild reducing conditions . |
Practical Limitation : Oxidation to disulfides is reversible but less explored due to diminished pharmacological utility.
Metal Coordination Complexes
The thiol and triazole nitrogen atoms act as ligands for metal ions.
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(II)/Zn(II) | Tetrahedral or square planar complexes | Enhanced antimicrobial and catalytic activity . |
Synergy : Metal coordination often amplifies bioactivity, as seen in copper complexes targeting S. aureus (MIC: 0.43–1.8 μM) .
Key Reactivity Trends
-
Thiol Specificity : Reactions predominantly occur at the -SH group due to its high nucleophilicity .
-
Benzodioxin Role : The electron-rich benzodioxin moiety stabilizes intermediates via resonance, directing substitution to the triazole ring .
-
Pharmacological Optimization : Modifications at the 3rd position (e.g., nitrothiazole) correlate with improved kinase inhibition (e.g., JNK IC₅₀: 108 nM) .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit strong antimicrobial properties. For instance, research on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives revealed promising activity against various bacterial strains and fungi. These findings suggest that similar modifications to the structure of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol could yield potent antimicrobial agents capable of overcoming resistance mechanisms in pathogens .
Antifungal Properties
Triazole compounds are well-known for their antifungal activity. The mechanism typically involves inhibition of ergosterol synthesis in fungal cell membranes. Compounds structurally related to this compound have shown efficacy against various fungal pathogens. This opens avenues for developing new antifungal therapies that could address emerging resistant strains .
Anticancer Potential
The anticancer properties of triazole derivatives are also noteworthy. Molecular docking studies have indicated that compounds similar to this compound can interact with DNA and proteins involved in cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells . This suggests a potential role for this compound in cancer therapy.
Crop Protection
The structural characteristics of triazoles make them suitable candidates for use as fungicides in agriculture. The ability to inhibit fungal growth can be harnessed to protect crops from diseases caused by various fungi. Research into the application of triazole derivatives has shown their effectiveness in controlling plant pathogens while being less harmful to beneficial microorganisms .
Study 1: Antimicrobial Efficacy
A study conducted on synthesized triazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The results indicated that modifications in the thiol group could enhance the antimicrobial potency .
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth in MCF7 (breast cancer) and HCT116 (colon cancer) cell lines .
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. For example, it may act as an allosteric effector, modifying the function of hemoglobin and increasing its oxygen affinity .
Comparison with Similar Compounds
Structural Analogues
Core Structure Modifications
Substitutions on the Triazole Ring
- Di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide (TD-1) : A disulfide dimer of the target compound, formed via oxidation of the thiol group. This modification enhances stability and alters hemoglobin oxygen affinity, making it a candidate for sickle cell disease therapy .
- 4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-5-ethyl-4H-1,2,4-triazole-3-thiol : Features an ethyl group at the 5-position and a benzodioxin-ethyl chain at the 4-position. The extended alkyl chain may influence pharmacokinetics .
Functional Comparisons
Anticoccidial Activity
- The target compound and its analogs (e.g., 4,5-diphenyl-triazole-3-thiol) inhibit α-glucosidase activity in Eimeria stiedae-infected rabbits. However, the benzodioxin substituent in the target compound may confer superior bioavailability compared to phenyl or hydroxyphenyl derivatives .
- Efficacy Data: 4,5-Diphenyl-triazole-3-thiol: 60–70% reduction in coccidian infection at 50 mg/kg . Target Compound: No direct efficacy data reported, but structural similarity suggests comparable or enhanced activity due to benzodioxin’s electron-rich aromatic system .
Hemoglobin Modulation
- The target compound and TD-1 increase hemoglobin oxygen affinity, reducing erythrocyte sickling in sickle cell disease models. TD-1 shows higher potency due to disulfide-mediated dimerization, which stabilizes hemoglobin in the relaxed (R) state .
- Mechanistic Insight : Both compounds likely bind to hemoglobin’s allosteric sites, similar to 2,3-DPG, but with higher specificity .
Antimicrobial Activity
- Triazole-thiol derivatives with pyridyl or naphthyl substituents (e.g., from ) exhibit minimal antibacterial activity against S. aureus and E. coli (MIC > 128 µg/mL).
Biological Activity
The compound 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The triazole ring is formed through cyclization reactions that can be catalyzed by various reagents under controlled conditions. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. In a study assessing various triazole derivatives, it was found that compounds with electron-donating groups at specific positions on the triazole ring exhibited enhanced antibacterial potency compared to standard antibiotics like vancomycin and ciprofloxacin .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.125 - 8 | S. aureus, E. coli |
| Standard Antibiotics | 0.68 - 2.96 | S. aureus, E. coli |
Anticancer Activity
The compound has also shown promise in anticancer studies. In vitro evaluations on various cancer cell lines such as MDA-MB-231 and PC3 demonstrated that it possesses cytotoxic effects with IC50 values above 100 µM, indicating selective toxicity towards cancer cells while sparing normal cells . The low cytotoxicity profile suggests potential for therapeutic use with minimal side effects.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have highlighted its inhibitory effects on enzymes related to metabolic disorders and neurodegenerative diseases. For instance, it has been tested against acetylcholinesterase and α-glucosidase enzymes—key targets in Alzheimer's disease and Type 2 diabetes mellitus respectively .
Structure-Activity Relationship (SAR)
The SAR studies of triazoles indicate that modifications at the benzodioxin moiety significantly influence biological activity. The presence of methyl groups and other substituents can enhance lipophilicity and improve interaction with biological targets. Compounds with phenolic groups or additional thiol functionalities have demonstrated increased potency against various pathogens .
Case Studies
- Antibacterial Efficacy : A study conducted by Mermer et al. synthesized a series of quinolone-triazole hybrids which were tested alongside our compound for antibacterial properties. It was noted that compounds with similar structural motifs exhibited MIC values lower than those of traditional antibiotics .
- Anticancer Screening : In research published in MDPI journals, derivatives of triazoles were evaluated against breast cancer cell lines where the compound displayed significant inhibitory effects compared to control groups .
Q & A
Q. Basic
Q. Advanced
- NMR (¹H/¹³C) : Assigns regiochemistry of substituents (e.g., benzodioxin coupling patterns) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
How do structural modifications (e.g., methoxy or nitro groups) influence pharmacological activity?
Q. Advanced
- Methoxy substituents : Enhance lipophilicity, improving membrane permeability. For example, 2,4-dimethoxyphenyl analogs show increased antifungal activity (MIC ~2 µg/mL against Candida albicans) .
- Nitro groups : Electron-withdrawing effects stabilize charge-transfer complexes, boosting antimicrobial potency but may increase cytotoxicity .
Structure-activity relationship (SAR) studies use in vitro assays (broth microdilution for MICs) and molecular docking (targeting fungal CYP51 or bacterial gyrase) .
What methodologies resolve contradictions in reported synthetic yields?
Advanced
Discrepancies in yields (e.g., 40% vs. 70% for alkylation steps) arise from:
- Reagent purity : Use freshly distilled bromo-ethanones to avoid hydrolysis byproducts .
- Oxygen sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent thiol oxidation .
Reproducibility is validated via interlaboratory studies and kinetic analysis (e.g., Arrhenius plots to identify optimal temperatures) .
How are salts of this compound synthesized, and what advantages do they offer?
Advanced
Salts (e.g., Na⁺, Zn²⁺, piperidinium) are prepared by:
Reacting the thiol with metal hydroxides or organic bases in ethanol.
Precipitating salts via solvent evaporation or antisolvent addition .
Advantages include:
- Enhanced solubility (e.g., sodium salts in aqueous buffers for bioavailability studies).
- Stabilization of reactive thiolate ions for further functionalization .
What safety protocols are essential when handling this compound?
Q. Basic
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential dust inhalation risks .
- Storage : –20°C under argon for long-term stability; desiccators for short-term use .
How can computational methods predict the bioactivity of novel derivatives?
Q. Advanced
- Molecular docking : Screens against targets (e.g., Staphylococcus aureus dihydrofolate reductase) using AutoDock Vina.
- QSAR models : Correlate substituent descriptors (logP, polar surface area) with antimicrobial IC₅₀ values .
Validate predictions with in vitro assays to refine computational parameters .
What strategies mitigate thiol oxidation during synthesis?
Q. Advanced
- Antioxidants : Add 1–2% (w/w) ascorbic acid or EDTA to reaction mixtures.
- Inert atmosphere : Schlenk line techniques prevent O₂ exposure during alkylation .
- Protecting groups : Use trityl groups for thiol protection, removed post-synthesis with TFA .
How are conflicting bioactivity results interpreted across studies?
Advanced
Contradictions (e.g., variable MICs against E. coli) are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
